molecular formula C18H21F3N4O4S B2953782 1,3,6-Trimethyl-5-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]sulfonylpyrimidine-2,4-dione CAS No. 893339-21-4

1,3,6-Trimethyl-5-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]sulfonylpyrimidine-2,4-dione

カタログ番号: B2953782
CAS番号: 893339-21-4
分子量: 446.45
InChIキー: DUOQCLHDLZEAPO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,3,6-Trimethyl-5-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]sulfonylpyrimidine-2,4-dione is a useful research compound. Its molecular formula is C18H21F3N4O4S and its molecular weight is 446.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1,3,6-Trimethyl-5-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]sulfonylpyrimidine-2,4-dione is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature regarding its pharmacological properties, focusing on its analgesic effects and other relevant biological activities.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula: C24H24F3N5O2. It contains a pyrimidine core substituted with a sulfonyl group and a piperazine moiety, which contributes to its biological activity. The trifluoromethyl group enhances lipophilicity, potentially influencing its pharmacokinetic properties.

Analgesic Properties

Research has indicated that compounds structurally related to this compound exhibit significant antinociceptive effects. A notable study investigated the antinociceptive activity of a related compound, 3-[4-(3-trifluoromethyl-phenyl)-piperazin-1-yl]-dihydrofuran-2-one (LPP1), in a mouse model of neuropathic pain induced by chronic constriction injury (CCI) .

Key Findings from the Study:

  • Antiallodynic Activity: LPP1 demonstrated a reduction in tactile allodynia with an effective dose (ED50) of 1.5 mg/kg, compared to pregabalin's ED50 of 15.4 mg/kg.
  • Motor Coordination: Neither LPP1 nor pregabalin caused significant motor deficits in the rotarod test, suggesting a favorable safety profile.
  • Nerve Growth Factor (NGF) Modulation: Both drugs elevated NGF content in the sciatic nerve post-treatment, indicating potential neuroprotective effects.

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with other compounds exhibiting similar structures and activities.

Compound NameStructureKey Findings
LPP1LPP1 StructureAntiallodynic activity with ED50 of 1.5 mg/kg; no motor deficits; increased NGF levels.
PregabalinPregabalin StructureWidely used for neuropathic pain; ED50 of 15.4 mg/kg; similar NGF modulation.
DB06925DB06925 StructureExperimental compound with unknown pharmacological action; potential for further research.

The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound may interact with various neurotransmitter systems involved in pain modulation. The presence of the piperazine ring suggests potential interactions with serotonin and dopamine receptors, which are critical in pain pathways.

特性

CAS番号

893339-21-4

分子式

C18H21F3N4O4S

分子量

446.45

IUPAC名

1,3,6-trimethyl-5-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]sulfonylpyrimidine-2,4-dione

InChI

InChI=1S/C18H21F3N4O4S/c1-12-15(16(26)23(3)17(27)22(12)2)30(28,29)25-9-7-24(8-10-25)14-6-4-5-13(11-14)18(19,20)21/h4-6,11H,7-10H2,1-3H3

InChIキー

DUOQCLHDLZEAPO-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(C(=O)N1C)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F

溶解性

not available

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。